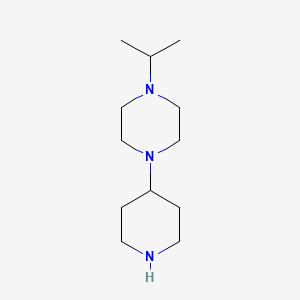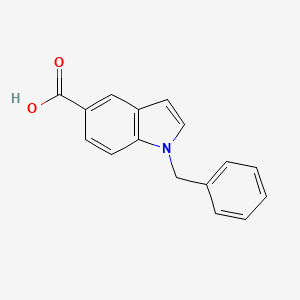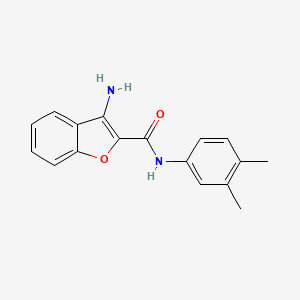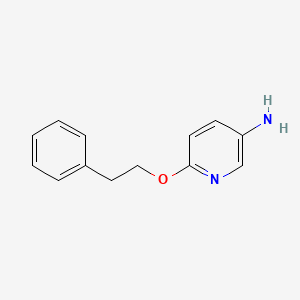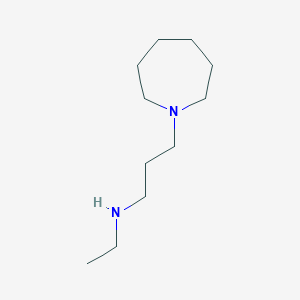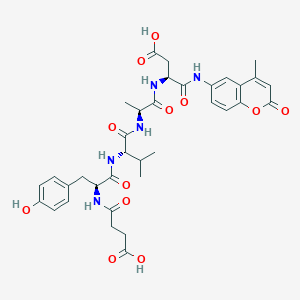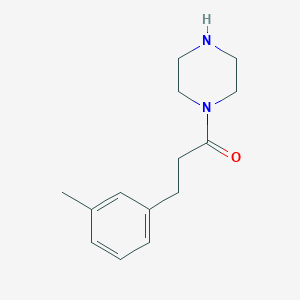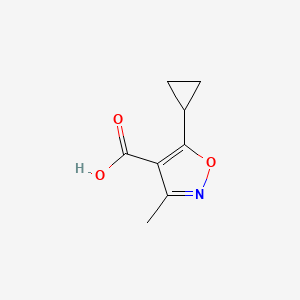![molecular formula C7H16N2O2 B1516990 3-[(2-Methoxyethyl)amino]-N-methylpropanamide CAS No. 1001346-35-5](/img/structure/B1516990.png)
3-[(2-Methoxyethyl)amino]-N-methylpropanamide
概要
説明
Synthesis Analysis
While specific synthesis methods for “3-[(2-Methoxyethyl)amino]-N-methylpropanamide” were not found, it’s worth noting that similar compounds have been synthesized. For instance, “3- { [ (2-methoxyethyl)amino]carbonyl}phenylboronic acid” and “4-amino-N- (2-methoxyethyl)-3-methylbenzamide hydrochloride” are examples of compounds that have been synthesized .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string: InChI=1S/C7H16N2O2/c1-8-7(10)3-4-9-5-6-11-2/h9H,3-6H2,1-2H3,(H,8,10).
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, a boiling point of 307.5±22.0 °C at 760 mmHg, and a flash point of 139.8±22.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .
科学的研究の応用
Synthesis and Chemical Properties :
- A series of novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, which are chemically related to 3-[(2-Methoxyethyl)amino]-N-methylpropanamide, were synthesized and characterized. These compounds exhibited moderate antifungal activity (Yang et al., 2017).
- Various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides were prepared as aminoacyl cation equivalents. These compounds were used to synthesize amino ketones, pharmacologically active tertiary amines, and C-glycosides (Selvamurugan & Aidhen, 2002).
Pharmacological Applications :
- The Rh(III)-catalyzed amidation of C(sp2)-H bonds using N-methoxyamide as an amidating reagent has shown that bioactive compounds like Aminalon, Pregabalin, Gabapentin, and Probenecid can be transformed into effective amidating reagents, facilitating the development of new bioactive molecules (Ju et al., 2019).
Material Science Applications :
- In a study on hyperbranched aromatic polyamides, it was shown that these polymers, which are structurally related to this compound, are soluble in various solvents and have significant molecular weights. This implies potential applications in material science (Yang, Jikei, & Kakimoto, 1999).
Corrosion Inhibition :
- Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives, which are chemically similar to this compound, showed efficiency as corrosion inhibitors on mild steel in acidic environments. This indicates potential applications in industrial corrosion protection (Djenane et al., 2019).
Chemical Synthesis :
- Research on magnesium methoxide and calcium chloride assisted amidation of esters has relevance to the synthesis methods involving compounds like this compound (Bundesmann, Coffey, & Wright, 2010).
Antifungal and Antimicrobial Properties :
- Synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, related to this compound, exhibited potential antifungal and antimicrobial activities, demonstrating applications in the development of new pharmaceutical compounds (Hassan, Hafez, & Osman, 2014).
Safety and Hazards
特性
IUPAC Name |
3-(2-methoxyethylamino)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-8-7(10)3-4-9-5-6-11-2/h9H,3-6H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAJCGISAUBJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651269 | |
| Record name | N~3~-(2-Methoxyethyl)-N-methyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001346-35-5 | |
| Record name | N~3~-(2-Methoxyethyl)-N-methyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

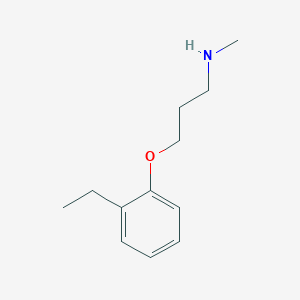

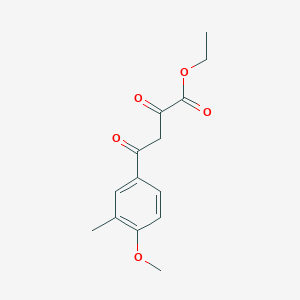
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)
